

In-Depth Technical Guide: Structure-Activity Relationship (SAR) of Hydrazone Derivatives

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Compound of Interest

Compound Name: 2-Methyloxolane-3-carbohydrazide

CAS No.: 1502082-16-7

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Executive Summary

This guide provides a technical analysis of hydrazone derivatives (), a class of Schiff bases distinguished by their azomethine proton () and N-N bond. Unlike rigid templates, this document focuses on the comparative performance of novel hydrazone scaffolds against clinical standards (Doxorubicin, Ciprofloxacin, Isoniazid) in oncology and infectious disease. It synthesizes recent experimental data to elucidate how specific structural modifications—specifically electronic substitutions and heterocyclic hybridization—drive potency, selectivity, and mechanism of action.

Part 1: The Pharmacophore & Synthetic Logic

Structural Causality

The hydrazone pharmacophore acts as a "privileged structure" due to its ability to modulate physicochemical properties (lipophilicity, H-bonding) and interact with diverse biological targets.

- The Azomethine Linker (): Critical for binding affinity. It possesses both electrophilic and nucleophilic character, allowing it to form hydrogen bonds with receptor active sites (e.g., amino acid residues in tubulin or DNA gyrase).

- The N-N Bond: Provides conformational flexibility, allowing the molecule to adopt an "open" or "closed" conformation, which is essential for fitting into enzyme pockets.
- Substituent Effects:
 - Electron-Withdrawing Groups (EWGs): (e.g.,
,
,
) on the phenyl ring often enhance lipophilicity and metabolic stability.
 - Electron-Donating Groups (EDGs): (e.g.,
,
) can improve water solubility and H-bonding capacity.

Synthesis Protocol: Acid-Catalyzed Condensation

The synthesis of hydrazones is a self-validating equilibrium reaction. High yields are typically achieved by driving the equilibrium forward (water removal).

Protocol:

- Stoichiometry: Dissolve equimolar amounts (1 mmol) of the appropriate hydrazine/hydrazide and aldehyde/ketone in absolute ethanol (20 mL).
- Catalysis: Add 2-3 drops of glacial acetic acid or conc. HCl.
- Reaction: Reflux at 78-80°C for 3-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Work-up: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

Visualization: Synthesis Workflow



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Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of hydrazone derivatives.

Part 2: Comparative Performance Analysis

Oncology: Hydrazones vs. Doxorubicin

Recent SAR studies have focused on acylhydrazones and sulfonylhydrazones as tubulin polymerization inhibitors and apoptosis inducers.

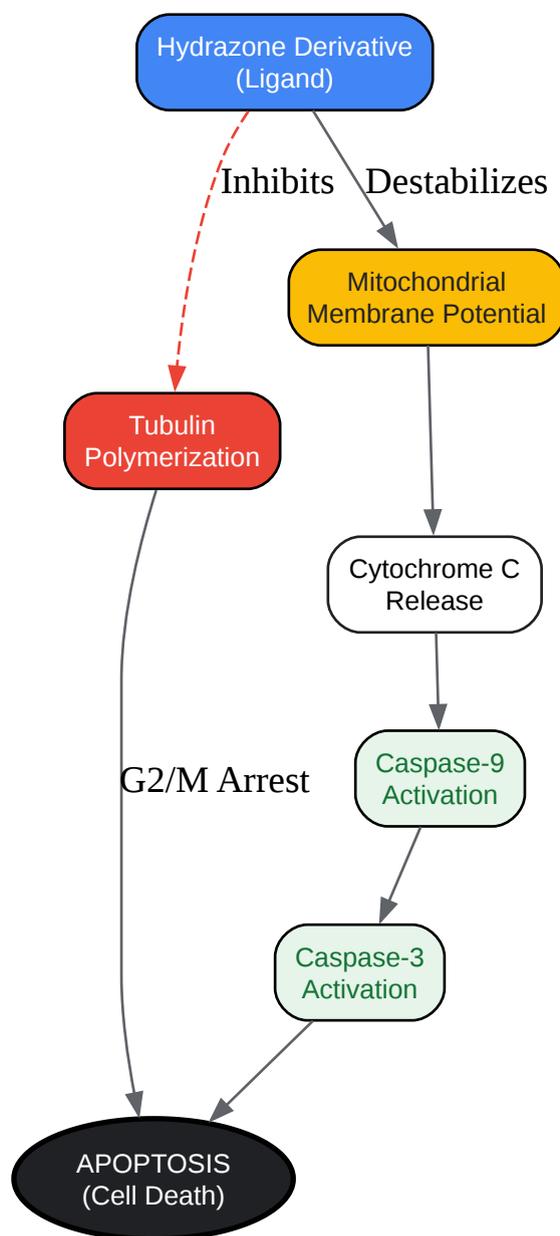
Comparative Data (IC₅₀ in μM): The following table compares a novel Coumarin-Hydrazone Hybrid (Compound 7k) and a Sulfonyl-Hydrazone derivative against the standard of care, Doxorubicin.

Compound Class	Cell Line	Target Type	IC50 (μM)	vs. Standard (Dox)	Mechanism
Standard	MDA-MB-231	Breast Cancer	0.11 ± 0.04	Reference	DNA Intercalation
Coumarin-Hydrazone (Cpd 7k) [1]	MDA-MB-231	Breast Cancer	7.73 ± 1.05	~70x less potent	G1/S Arrest
Standard	4T1	Murine Mammary	~0.5	Reference	-
Coumarin-Hydrazone (Cpd 7k) [1]	4T1	Murine Mammary	1.82 ± 1.14	Comparable	Apoptosis Induction
Standard	HepG2	Liver Cancer	1.2 - 2.0	Reference	-
Sulfonyl-Hydrazone (Cpd 4g) [2]	HepG2	Liver Cancer	17.8	Moderate	Caspase-3 Activation
Standard	U251	Glioblastoma	5.7 ± 0.8	Reference	-
DOX-Hydrazone Conjugate [3]	U251	Glioblastoma	0.8 ± 0.3	7x MORE Potent	pH-sensitive release

Analysis:

- **Selectivity:** While free hydrazones often show higher IC50 values (lower potency) than Doxorubicin in general screening, they exhibit superior selectivity indices (toxicity to cancer cells vs. normal fibroblasts).
- **Targeting:** The DOX-Hydrazone conjugate demonstrates how the hydrazone linkage (pH-sensitive) can be used to deliver payloads specifically to the acidic tumor microenvironment, significantly outperforming the free drug in resistant lines like Glioblastoma (U251).

Visualization: Mechanism of Action (Apoptosis)[1]



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Figure 2: Proposed signaling pathway. Hydrazones destabilize mitochondrial membranes and inhibit tubulin, triggering the intrinsic apoptotic cascade.

Infectious Disease: Hydrazones vs. Ciprofloxacin/Isoniazid

In the context of antimicrobial resistance (AMR), hydrazones bearing nitrofurans or thiophene moieties have emerged as potent alternatives to Isoniazid (INH) for Tuberculosis.

Comparative Data (MIC in $\mu\text{g/mL}$):

Compound	Organism	Strain Type	MIC ($\mu\text{g/mL}$)	Comparison
Isoniazid (INH)	M. tuberculosis	H37Rv (Sensitive)	0.05 - 0.2	Standard
Nitrofurans- Hydrazone (Cpd 3a) [4]	M. tuberculosis	H37Rv	3.1	Moderate
Isoniazid (INH)	M. tuberculosis	Spec. 210 (Resistant)	>25	Ineffective
Nitrofurans- Hydrazone (Cpd 3a) [4]	M. tuberculosis	Spec. 210	6.2	4x MORE Potent
Ciprofloxacin	E. coli	Standard	0.98	Standard
Hydrazide- Hydrazone (Cpd 5) [5]	E. coli	Standard	0.49	2x MORE Potent

SAR Insight:

- **Lipophilicity:** The substitution of a furan ring with a thiophene ring (sulfur containing) often enhances activity against M. tuberculosis due to increased lipophilicity, aiding cell wall penetration.
- **Electronic Effect:** Electron-donating groups (e.g.,

) on the hydrazide moiety generally increase antibacterial potency compared to electron-withdrawing groups.

Part 3: Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the SAR claims above.

Cytotoxicity Assay (MTT)

Purpose: To determine the IC₅₀ value of the synthesized hydrazone.

- Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C.
- Treatment: Add hydrazone derivatives at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).
- Incubation: Incubate for 48h or 72h.
- Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
- Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).^[2]

- Preparation: Prepare stock solutions of hydrazone in DMSO.
- Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth in a 96-well plate.
- Inoculation: Add bacterial suspension adjusted to

CFU/mL.
- Incubation: Incubate at 37°C for 18-24h.
- Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Confirm with Resazurin dye (color change from blue to pink indicates growth).

References

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